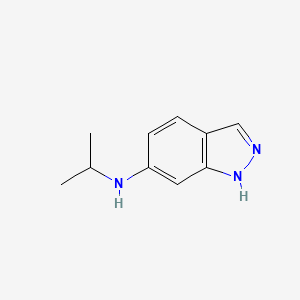

N-Isopropyl-1H-indazol-6-amine

Vue d'ensemble

Description

N-Isopropyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This particular compound has gained attention due to its potential therapeutic properties, especially in the field of cancer research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-1H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the isopropyl group. One common method includes the cyclization of 2-azidobenzaldehyde with an appropriate amine under reductive conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Alkylation and Methylation Reactions

The N1 nitrogen in the indazole ring and the primary amino group at the 6-position are susceptible to alkylation. For example:

-

N1-Alkylation : Trimethyl orthoformate (TMOF) in the presence of concentrated H<sub>2</sub>SO<sub>4</sub> selectively methylates the N2 position in related indazole amines (e.g., N,3-dimethyl-1H-indazol-6-amine) at 60°C, yielding N,2,3-trimethyl derivatives in 73% efficiency .

-

Amino Group Alkylation : Reductive amination with aldehydes (e.g., formaldehyde) and NaBH<sub>4</sub> in methanol converts primary amines to secondary amines, achieving yields up to 87% under optimized conditions .

Table 1: Alkylation Reaction Conditions

Acylation Reactions

The amino group undergoes acylation with electrophilic reagents:

-

Reaction with acyl chlorides (e.g., acetyl chloride) in basic conditions (e.g., Na<sub>2</sub>CO<sub>3</sub>) produces N-acyl derivatives. This method avoids column chromatography by leveraging pH-dependent solubility .

Reduction and Reductive Amination

-

Nitro Reduction : SnCl<sub>2</sub>/HCl reduces nitro groups to amines in indazole systems (e.g., converting 6-nitroindazoles to 6-aminoindazoles) with 87% yield .

-

Reductive Amination : Secondary amines form via condensation of primary amines with aldehydes, followed by NaBH<sub>4</sub> reduction .

Ring-Closure and Condensation Reactions

The indazole core participates in cyclization reactions:

-

Condensation with carbonyl compounds (e.g., ketones) under acidic or basic conditions forms fused heterocycles, expanding structural diversity .

By-Product Formation in Methylation

Excessive TMOF equivalents during methylation can lead to over-alkylation. For example, N,N,2,3-tetramethyl-2H-indazol-6-amine (<5%) forms alongside the target product in N2-methylation reactions .

Purification Strategies

-

Acid-Base Extraction : Neutralizing reaction mixtures with Na<sub>2</sub>CO<sub>3</sub> or HCl isolates products without chromatography (e.g., 87% yield for 3-methyl-1H-indazol-6-amine) .

-

Solvent Partitioning : Ethyl acetate/water systems separate organic by-products (e.g., SnO, NaCl) from aqueous-soluble amine salts .

Applications De Recherche Scientifique

N-Isopropyl-1H-indazol-6-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression.

Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-Isopropyl-1H-indazol-6-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the immune response and cancer progression . By inhibiting IDO1, the compound can modulate the tumor microenvironment, making it less conducive to cancer cell survival and proliferation.

Comparaison Avec Des Composés Similaires

- N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine

- 6-substituted aminoindazole derivatives

Comparison: N-Isopropyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising results in inhibiting cancer cell growth and modulating immune responses . Its isopropyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound for further research and development.

Activité Biologique

N-Isopropyl-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and related research findings.

Chemical Structure and Synthesis

This compound belongs to the indazole family, which has been recognized for its diverse biological activities, including anticancer effects. The synthesis of this compound typically involves the functionalization of the indazole scaffold to enhance its bioactivity. Various derivatives have been synthesized and evaluated for their pharmacological properties.

The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the kynurenine pathway, which is implicated in immune regulation and cancer cell survival. By inhibiting IDO1, the compound can potentially enhance T-cell proliferation and reduce tumor immune evasion .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent anti-proliferative activity across various cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| HCT116 (Colorectal) | 14.3 ± 4.4 | High selectivity over normal cells (MRC5 IC50 > 100 μM) |

| A549 (Lung) | 0.4 ± 0.3 | Significant cytotoxicity |

| SNU-638 (Liver) | 0.7 - 10 | Varies with substitutions |

The compound demonstrated a notable selectivity for cancer cells over normal fibroblast cells, indicating its potential as a safer therapeutic option .

Case Studies

- Study on HCT116 Cells : In a study evaluating various indazole derivatives, this compound showed significant inhibition of cell growth in HCT116 cells with an IC50 value indicating potent activity. The compound also induced G2/M phase arrest in the cell cycle, suggesting that it may interfere with cellular proliferation mechanisms .

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to a concentration-dependent decrease in IDO1 expression in HCT116 cells, correlating with reduced cell viability and indicating a dual mechanism involving both direct cytotoxicity and immune modulation .

Comparative Analysis with Other Indazole Derivatives

This compound has been compared with other indazole derivatives to assess its relative potency and selectivity:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | 0.4 ± 0.3 | Strong anti-proliferative activity |

| 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.88 | Reduced activity against most lines |

| Unsubstituted Indazole | >100 | Minimal activity observed |

This comparative analysis highlights the enhanced efficacy of this compound relative to other derivatives, particularly in colorectal cancer models .

Propriétés

IUPAC Name |

N-propan-2-yl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)12-9-4-3-8-6-11-13-10(8)5-9/h3-7,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGLYJTVVAVSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655743 | |

| Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152873-01-2 | |

| Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.